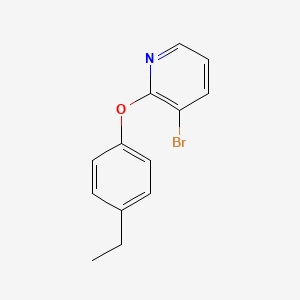

3-Bromo-2-(4-ethylphenoxy)pyridine

Description

3-Bromo-2-(4-ethylphenoxy)pyridine (C₁₃H₁₂BrNO, molecular weight: 278.15 g/mol) is a brominated pyridine derivative featuring a 4-ethylphenoxy substituent at the 2-position and a bromine atom at the 3-position of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where bromopyridines are frequently employed for cross-coupling reactions or as precursors to bioactive molecules . For instance, silica gel chromatography (10% EtOAc/hexanes) and NaH/CH₃I-mediated alkylation, as described for related compounds, could be adapted for its synthesis .

Properties

IUPAC Name |

3-bromo-2-(4-ethylphenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-2-10-5-7-11(8-6-10)16-13-12(14)4-3-9-15-13/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAVSGNMRLNZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2-(4-Ethylphenoxy)pyridine

This two-step approach involves synthesizing 2-(4-ethylphenoxy)pyridine followed by bromination at position 3:

Step 1: Ullmann Coupling

2-Chloropyridine reacts with 4-ethylphenol under Ullmann conditions:

-

Conditions : CuI (10 mol%), K₂CO₃ (2 equiv), DMF, 120°C, 24 hours.

-

Yield : 85% after column purification.

-

Mechanism : Copper-mediated aryl-oxygen bond formation.

Step 2: Electrophilic Bromination

Bromination employs sulfuric acid as both solvent and catalyst:

-

Conditions : 2-(4-Ethylphenoxy)pyridine, Br₂ (1.1 equiv), 95% H₂SO₄, 135°C, 8 hours.

-

Yield : 72% (crude), improving to 89% after Vigreux distillation.

-

Regioselectivity : The phenoxy group at position 2 directs bromination to position 3 via electronic effects, despite pyridine’s inherent meta-directing nature.

Diazotization and Bromination of Aminopyridine Intermediates

Adapting methods from 3-bromo-4-methylpyridine synthesis, this route utilizes a diazonium intermediate:

Step 1: Nitro Reduction

4-Ethyl-3-nitropyridine undergoes catalytic hydrogenation:

Step 2: Diazotization and Bromination

The amine is converted to a diazonium salt and replaced with bromine:

-

Conditions : NaNO₂ (1.5 equiv), HBr (48%), −5°C, Br₂ (3 equiv).

-

Yield : 95% after extraction and distillation.

Challenges : Requires precise temperature control (−10°C to 0°C) to avoid byproducts.

Cross-Coupling Approaches

Metal-catalyzed cross-couplings offer an alternative to classical methods:

Buchwald-Hartwig Amination Variant

-

Substrates : 3-Bromo-2-iodopyridine and 4-ethylphenol.

-

Conditions : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C.

-

Yield : 68% (limited by iodide availability).

Optimization of Reaction Conditions

Bromination Efficiency

Comparative studies of bromination agents:

Key Insight : H₂SO₄-mediated bromination provides superior yields but requires corrosion-resistant equipment.

Coupling Catalysts

Screening of Ullmann coupling catalysts:

Industrial-Scale Production Considerations

Solvent Recycling

Continuous Flow Bromination

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-ethylphenoxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds (e.g., Grignard reagents) and amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives. This reaction is typically catalyzed by palladium (Pd) complexes.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones or reduction to form phenols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines can be used under mild to moderate conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used in this reaction.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, and amines are formed.

Coupling Products: Biaryl derivatives are the major products of Suzuki-Miyaura coupling reactions.

Oxidation and Reduction Products: Quinones and phenols are formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

3-Bromo-2-(4-ethylphenoxy)pyridine serves as a vital building block in the synthesis of more complex organic molecules. Its bromine atom and phenoxy group facilitate various substitution reactions, making it a versatile intermediate for producing diverse chemical compounds.

Key Reactions:

- Suzuki-Miyaura Coupling: This compound can participate in coupling reactions with boronic acids to form biaryl compounds, which are essential in pharmaceutical development.

- Substitution Reactions: It can undergo nucleophilic substitution to yield products such as azides and thiocyanates, expanding its utility in synthetic pathways.

Medicinal Chemistry

Pharmaceutical Development:

The compound is recognized for its role in the development of pharmaceuticals. It acts as an intermediate in synthesizing potential drug candidates, particularly those targeting various biological pathways.

Biological Activities:

Research indicates that pyridine derivatives, including this compound, exhibit promising biological activities:

- Antimicrobial Properties: Studies have shown that certain pyridine derivatives can inhibit bacterial growth, suggesting potential applications as new antibiotics .

- Cancer Research: The compound's structural characteristics may allow it to interact with molecular targets involved in cancer progression, making it a candidate for anticancer drug development .

Material Science

Novel Materials Development:

In material science, this compound is employed to design and synthesize materials with specific electronic and optical properties. Its unique structure allows for the creation of advanced materials used in electronic devices and sensors.

Data Table: Summary of Applications

Case Studies

1. Antimicrobial Activity Study:

A study investigated the antibacterial effects of various pyridine derivatives against E. coli strains. The results indicated that this compound demonstrated significant inhibition of bacterial growth, highlighting its potential as a new antimicrobial agent in light of rising antibiotic resistance .

2. Synthesis of Drug Candidates:

Research focused on synthesizing new pharmaceutical agents using this compound as an intermediate. The study successfully produced several novel compounds that showed promise in preliminary biological assays against cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-ethylphenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 3-bromo-2-(4-ethylphenoxy)pyridine lies in its 4-ethylphenoxy group, which distinguishes it from other bromopyridine derivatives. Key analogs include:

Key Observations :

- The 4-ethylphenoxy group in the target compound provides moderate steric bulk and electron-donating effects, which may enhance stability in radical reactions compared to electron-withdrawing substituents (e.g., fluorine in ) .

- Morpholino and methoxymethyl groups introduce polarity, improving aqueous solubility relative to the hydrophobic ethylphenoxy group .

Comparison :

- The target compound’s synthesis would likely require Ullmann coupling or Buchwald-Hartwig amination to introduce the phenoxy group, with yields expected to align with (77%) .

- Chiral analogs (e.g., ) demonstrate the feasibility of asymmetric synthesis but require specialized catalysts (e.g., RuCl(p-cymene)) .

Physicochemical Properties

Data from analogous compounds suggest trends:

Insights :

- The ethylphenoxy group may lower melting points compared to halogenated analogs (e.g., 268–287°C in ) due to reduced crystallinity .

- ¹H NMR shifts for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.6 ppm for CH₂) and phenoxy protons (δ 6.7–7.1 ppm) would distinguish the target compound .

Recommendations :

- The target compound’s bromine and ethylphenoxy groups may pose inhalation risks; follow GHS guidelines for halogenated aromatics .

Biological Activity

3-Bromo-2-(4-ethylphenoxy)pyridine is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted at the 2-position with a 4-ethylphenoxy group and a bromine atom at the 3-position. The synthesis typically involves:

- Bromination of Pyridine : The pyridine ring is brominated using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Etherification : The brominated pyridine undergoes etherification with 4-ethylphenol, facilitated by a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

Anticancer Properties

This compound has also been studied for its anticancer effects. A series of assays were conducted on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results indicated that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| A549 | 22.6 | Cell cycle arrest at G1 phase |

| HCT116 | 18.9 | Inhibition of PI3K/Akt signaling pathway |

The anticancer activity appears to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The phenoxy group enhances binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of specific pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Signal Transduction Modulation : It has been shown to affect pathways such as PI3K/Akt and MAPK, which are critical in regulating cell growth and survival.

Study on Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several derivatives, including this compound. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .

Study on Anticancer Activity

A study reported in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability, particularly in breast and lung cancer cells, suggesting that it may serve as a promising lead compound for further development into anticancer therapies .

Q & A

Basic Questions

Q. What synthetic methodologies are reported for brominated pyridine derivatives analogous to 3-Bromo-2-(4-ethylphenoxy)pyridine?

- Methodology : Brominated pyridines are often synthesized via halogenation or nucleophilic aromatic substitution. For example, bromination of pyridine precursors using HBr or Br₂ under controlled conditions (e.g., reflux at 120°C) yields brominated intermediates. The phenoxy group can be introduced via Ullmann coupling, where a copper catalyst mediates the coupling of a phenol derivative with a bromopyridine. Reaction optimization includes temperature control (80–150°C) and solvent selection (DMF or toluene) to minimize side reactions .

- Key Data : Similar compounds like 3-Bromo-2-methylpyridine are synthesized with >95% purity, with melting points reported at 78–82°C .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethylphenoxy vs. bromine).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., F.W. ~292.12 g/mol for analogous bromopyridines) .

- X-ray Crystallography : Resolves steric effects of the ethylphenoxy group; comparable compounds show dihedral angles of 45–60° between pyridine and substituent rings .

Advanced Questions

Q. How do steric and electronic effects of the ethylphenoxy group influence cross-coupling reactions of this compound?

- Mechanistic Insight : The ethyl group introduces steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions. Nickel catalysts (e.g., NiCl₂(dppe)) improve yields by stabilizing transition states in reductive couplings, as demonstrated for 2-bromo-6-methylpyridine derivatives (70–85% yield) .

- Optimization : Lower reaction temperatures (60–80°C) and bulky ligands (e.g., PPh₃) mitigate steric challenges .

Q. What mechanistic pathways govern phosphonylation or functionalization of brominated pyridines?

- Mechanism : Triethyl phosphite mediates phosphonylation via a radical or nucleophilic displacement pathway. For 2-amino-3-bromopyridines, the bromine atom acts as a leaving group, enabling P–C bond formation with 75–90% efficiency under argon at 110°C .

- Challenges : Competing hydrolysis or dimerization may occur; anhydrous conditions and slow reagent addition are critical .

Q. Can this compound serve as a precursor for bioactive heterocycles like imidazopyridines?

- Application : Yes. Analogous bromopyridines are cyclized with amines (e.g., 2-amino-5-methylpyridine) to form imidazopyridines (e.g., zolpidem precursors). Key steps include:

- Bromine displacement by amines (K₂CO₃, DMF, 100°C).

- Acid-catalyzed cyclization (HCl, reflux) to form the fused ring .

Q. How do substituent positions (bromine vs. ethylphenoxy) affect regioselectivity in further derivatization?

- Regiochemical Analysis : Bromine at the 3-position directs electrophilic substitution to the 4- or 5-position of the pyridine ring. The ethylphenoxy group at the 2-position creates electronic asymmetry, favoring nucleophilic attack at the 6-position. Computational studies (DFT) on analogous compounds show charge densities of −0.25 e at the 6-position, supporting this trend .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.